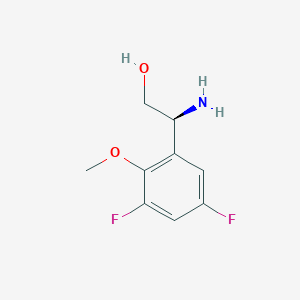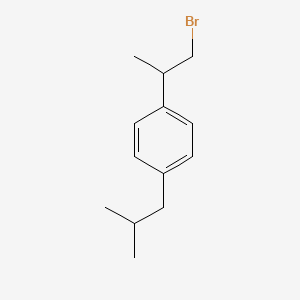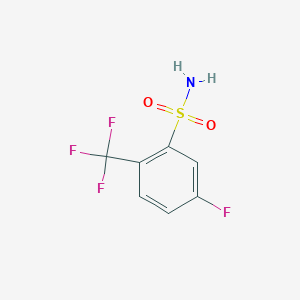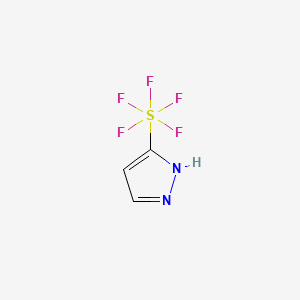![molecular formula C12H18N2O B13604038 1-[4-(methoxymethyl)phenyl]Piperazine CAS No. 158985-39-8](/img/structure/B13604038.png)
1-[4-(methoxymethyl)phenyl]Piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Methoxymethyl)phenyl]Piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxymethyl group attached to the phenyl ring, which is further connected to the piperazine moiety. It is known for its diverse applications in pharmaceuticals, research, and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(methoxymethyl)phenyl]Piperazine typically involves the reaction of 4-(methoxymethyl)benzyl chloride with piperazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically heated to accelerate the reaction rate, and the product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(Methoxymethyl)phenyl]Piperazine undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific reaction.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(Methoxymethyl)phenyl]Piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of receptor-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as a central nervous system stimulant and its potential use in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of 1-[4-(methoxymethyl)phenyl]Piperazine involves its interaction with various molecular targets, including serotonin and dopamine receptors. It acts as a mixed agonist and antagonist, modulating the activity of these neurotransmitters. This dual action is similar to that of other psychoactive compounds, leading to its stimulant and euphoric effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methoxyphenyl)piperazine
- 1-(4-Anisyl)piperazine
- 1-(4-Methoxybenzyl)piperazine
Comparison: 1-[4-(Methoxymethyl)phenyl]Piperazine is unique due to the presence of the methoxymethyl group, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, it exhibits different pharmacokinetic profiles and receptor binding affinities, making it a valuable compound for specific research and therapeutic applications .
Eigenschaften
CAS-Nummer |
158985-39-8 |
|---|---|
Molekularformel |
C12H18N2O |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1-[4-(methoxymethyl)phenyl]piperazine |
InChI |
InChI=1S/C12H18N2O/c1-15-10-11-2-4-12(5-3-11)14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 |
InChI-Schlüssel |
BIQWSZSWXQMIOU-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC=C(C=C1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(Methanesulfonylmethyl)cyclopropyl]methanol](/img/structure/B13603978.png)






![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B13604032.png)
![{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13604046.png)



